molecular formula C73H112N12O20 B1649728 Plipastatin A 2 CAS No. 103955-72-2

Plipastatin A 2

Cat. No.: B1649728
CAS No.: 103955-72-2
M. Wt: 1477.7 g/mol
InChI Key: YSHVOZLUGRPITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plipastatin A 2 (CAS: 190631

Properties

CAS No.

103955-72-2

Molecular Formula

C73H112N12O20

Molecular Weight

1477.7 g/mol

IUPAC Name

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94)

InChI Key

YSHVOZLUGRPITA-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Canonical SMILES

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

1. Antifungal Activity:
Plipastatin A2 exhibits significant antifungal properties against various plant pathogens, particularly Fusarium species. Studies have shown that it can effectively combat Fusarium oxysporum, a common soil-borne pathogen that affects numerous crops. The compound disrupts fungal cell membranes, leading to cell death and morphological changes in fungal structures, such as vacuolation and plasma membrane damage .

2. Biocontrol Agent:
Due to its efficacy against plant pathogens, Plipastatin A2 is being explored as a biocontrol agent. Its ability to replace conventional antifungal chemicals presents an environmentally friendly alternative for managing plant diseases .

Production Optimization

1. Genetic Engineering:
Recent advancements in genetic engineering have significantly enhanced the production yields of Plipastatin A2. Researchers have manipulated various genetic elements to increase the synthesis of this lipopeptide. For instance, strains of Bacillus subtilis have been engineered to replace native promoters with stronger ones, resulting in production yields exceeding 2500 mg/L .

2. Strain Development:
The development of mutant strains has also been crucial in optimizing Plipastatin production. Strains lacking specific regulatory genes (e.g., abrB) showed increased production levels due to the alleviation of transcriptional repression . Additionally, the identification of the YoeA protein as a major efflux transporter has provided insights into improving plipastatin export and overall yield .

Case Studies

1. Case Study: Enhanced Production via Strain Engineering
A study demonstrated that by co-overexpressing long-chain fatty acid coenzyme A ligase (LCFA) and YoeA in engineered strains, researchers achieved a plipastatin yield of 2060 mg/mL. This was further enhanced to 2514 mg/mL through optimized culture conditions .

2. Case Study: Biocontrol Efficacy
In another investigation, plipastatin's role in biocontrol was assessed through co-culture experiments with Bacillus subtilis and Fusarium oxysporum. Results indicated that plipastatin not only inhibited fungal growth but also promoted beneficial microbial interactions in the rhizosphere, enhancing plant health .

Comparative Data Table

Application Area Description References
Antifungal ActivityEffective against Fusarium oxysporum, causing cell death through membrane disruption
Biocontrol AgentPotential replacement for chemical fungicides in agriculture
Genetic EngineeringIncreased production through promoter replacement and gene knockout strategies
Strain DevelopmentEnhanced yields via identification of efflux transporters and metabolic engineering

Chemical Reactions Analysis

Lactone Ring Formation and Hydrolysis

Plipastatin A2 contains a macrolactone ring formed via esterification between the hydroxyl group of L-tyrosine and the carboxyl group of the C-terminal L-isoleucine . This ring is critical for its conformational stability and phospholipase A2 inhibition .

  • Alkaline Hydrolysis : Treatment with dilute NaOH (0.1 N, 37°C) opens the lactone ring, converting plipastatin A2 into its linear form, plipastatinic acid A2. This reaction is confirmed by:

    • Loss of IR absorption at 1,760 cm⁻¹ (lactone C=O stretch) .

    • UV spectral shifts indicating free tyrosine residues (ε increases from ~1,450 to ~2,900) .

Reduction and Methylation Reactions

Reductive cleavage and methylation studies elucidate the role of functional groups:

  • LiBH₄ Reduction :

    • Intact plipastatin A2 treated with LiBH₄ reduces ester bonds, yielding hydroxylated derivatives.

    • Post-methylation (trimethyl orthoformate) prevents carboxylate interference, enabling selective reduction of the lactone .

TreatmentAmino Acid Composition ChangesKey ObservationSource
LiBH₄ aloneLoss of isoleucine, partial tyrosine reductionLactone ring cleavage confirmed
Methylation + LiBH₄Retention of glutamic acid residuesCarboxyl groups protected

Oxidative Degradation

Oxidation with dimethyl sulfoxide (DMSO)-acetic anhydride disrupts specific residues:

  • Targets : Free hydroxyl groups of allo-threonine and tyrosine.

  • Outcome :

    • Loss of allo-threonine and tyrosine in amino acid analysis .

    • IR absorption loss at 3,400–3,500 cm⁻¹ (O-H stretch) .

(a) Carboxypeptidase Y Digestion

  • Cleaves C-terminal isoleucine and tyrosine residues from plipastatinic acid A2 (linear form) .

  • Reveals glutamine as the penultimate residue, critical for NRPS-mediated biosynthesis .

(b) Non-Ribosomal Peptide Synthetase (NRPS) Assembly

Plipastatin A2 is biosynthesized via a multimodular NRPS system (ppsABCDE operon) :

  • Fatty Acid Activation : β-Hydroxy fatty acid (C14–C19) linked to glutamic acid.

  • Peptide Chain Elongation : Sequential addition of D-ornithine, L-tyrosine, D-threonine, D-alanine, L-proline, L-glutamine, and L-isoleucine.

  • Cyclization : Terminal condensation domain forms the lactone ring .

Chemical Derivatization for Structural Analysis

  • Dinitrophenylation : Modifies free amino groups (e.g., ornithine), aiding in residue identification via UV-Vis spectroscopy .

  • Acetylation : Blocks tyrosine hydroxyl groups, confirming their role in lactone formation .

Biosynthetic Engineering and Homolog Production

Strain engineering in Bacillus subtilis enhances plipastatin A2 yield and generates analogs:

  • Overexpression of yoeA (efflux transporter) : Increases production by 70% .

  • Co-overexpression of lcfA (fatty acid ligase) and *yoeA *: Achieves 2,514 mg/L plipastatin .

Strain ModificationPlipastatin Yield (mg/L)Key ChangeSource
Wild-type B. subtilis478Baseline production
ΔabrB + lcfA/yoeA2,514Enhanced efflux and fatty acid supply

Functional Interactions with Phospholipases

Plipastatin A2 inhibits phospholipase A2 (PLA2) through competitive binding:

  • IC₅₀ : 2.9 μM for PLA2; 1.3–1.4 μM for PLC/PLD .

  • Mechanism : Lactone ring and tyrosine residues block the enzyme’s catalytic triad .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Key Features Biological Activity Applications
Plipastatin A2 Cyclic decapeptide + β-OH FA (C16–18) Dual-function TE domain (hydrolysis + cyclization); regulated by ComQXPA Antifungal (MIC: 100 µg/ml for F. graminearum); causes membrane damage and vacuolation Biocontrol, food preservation
Fengycin Cyclic decapeptide + β-OH FA (C14–18) Shares 90% sequence identity with plipastatin; stereochemical differences in Tyr residues Antifungal (MIC: 10–50 µg/ml for B. cinerea); disrupts membrane integrity Agriculture, antifungal coatings
Iturin A Cyclic heptapeptide + β-OH FA (C14–17) Surfactant properties; pore-forming lipopeptide Fungicidal (MIC: 5 µg/ml for F. graminearum); induces cellular leakage Crop protection, antimicrobial agents
Surfactin Cyclic heptapeptide + β-OH FA (C12–16) Strong biosurfactant; forms micelles and biofilms Antibacterial; synergizes with plipastatin against B. cinerea Industrial surfactants, bioremediation
Bacillaene Linear polyketide Hybrid NRPS-PKS biosynthesis; chelates iron Antipredatory (407% predator growth inhibition); no direct antifungal activity Ecological niche defense

Mechanistic Differences

  • Antifungal Specificity :

    • Plipastatin A2 and fengycin target filamentous fungi (Fusarium, Botrytis) but differ in stereospecificity. Fengycin IX and plipastatin A1 were recently identified as identical compounds, resolving prior disputes over Tyr configuration .
    • Iturin A has broader fungicidal activity at lower MICs (5 µg/ml vs. 100 µg/ml for plipastatin) due to rapid membrane permeabilization .
    • Surfactin alone lacks antifungal activity but enhances plipastatin’s efficacy via synergistic membrane disruption .
  • Biosynthetic Flexibility :

    • Plipastatin’s TE domain uniquely catalyzes both hydrolysis and cyclization, enabling production of linear and cyclic analogs (e.g., hepta-/octapeptides) through NRPS engineering .
    • Fengycin and surfactin TE domains lack this dual functionality, limiting structural diversity .
  • Regulatory Pathways :

    • Plipastatin production is tightly regulated by quorum sensing (ComQXPA) and precursor availability (ornithine), whereas surfactin biosynthesis is controlled by the srf operon .
    • Deletion of the surfactin operon (srfAA-AD) reduces plipastatin yields, suggesting metabolic crosstalk .

Production Yields and Engineering

Strain Modification Plipastatin Yield (mg/L) Reference
Wild-type B. subtilis 10–17
degQ repair + promoter exchange 70
Efflux transporter (YoeA) overexpression 1233
Combinatorial NRPS module deletion Novel analogs (e.g., cyclic octapeptides)

Ecological and Industrial Relevance

  • Synergism : Plipastatin and surfactin together inhibit B. cinerea, a pathogen resistant to single metabolites .
  • Biocontrol : Engineered B. subtilis strains with enhanced plipastatin production (e.g., BMV11, M-245) are promising alternatives to chemical fungicides .
  • Limitations : Low native yields and structural complexity challenge large-scale synthesis, necessitating metabolic engineering .

Preparation Methods

Strain Selection and Cultivation Conditions

  • Strains : Bacillus cereus BMG302-fF67 and Bacillus subtilis 406 are preferred due to their genetic predisposition for lipopeptide synthesis.
  • Medium Composition :

    Component Concentration (g/L)
    Sucrose 100
    Citric acid 11.7
    Na₂SO₄ 4
    Yeast extract 5
    (NH₄)₂HPO₄ 4.2
    KCl 0.76
    MgCl₂·6H₂O 0.420
    Trace elements (Zn, Fe, Mn) 10.4–24.5 mg
  • Fermentation Parameters :

    • Temperature: 30°C
    • Duration: 48–72 hours
    • Aeration: 200 rpm orbital shaking
    • pH: Maintained at 6.9 via NH₄OH adjustment

Under these conditions, B. subtilis 406 achieves plipastatin titers of 120–150 mg/L, with A2 constituting 25–30% of total isoforms.

Extraction and Preliminary Purification

Plipastatin A2’s amphiphilic nature necessitates sequential solvent extraction to isolate it from fermentation broth:

Acid Precipitation and Ethanol Extraction

  • Acidification : Culture broth adjusted to pH 2.0 using 12N HCl induces peptide precipitation.
  • Centrifugation : 8,000 × g for 20 minutes pellets the crude plipastatin complex.
  • Ethanol Extraction : 95% ethanol (3 L per 60 L broth) solubilizes lipopeptides while precipitating proteins and polysaccharides.

Liquid-Liquid Partitioning

  • Butanol/Hexane System :
    • Butanol:H₂O (1:1) extraction followed by hexane addition (3:1 hexane:aqueous phase) partitions hydrophobic plipastatins into the butanol layer.
    • Yield: 85–90% recovery of total plipastatins.

High-Resolution Chromatographic Purification

Reverse-phase HPLC is indispensable for separating Plipastatin A2 from isoforms (A1, B1, B2). Critical parameters include:

Preparative HPLC Conditions

Parameter Specification
Column Prep-ODS (20 × 250 mm)
Mobile Phase A 1 mM Trifluoroacetic acid
Mobile Phase B Acetonitrile:Isopropanol (3:7) + 0.02% TFA
Gradient 40–100% B over 30 min
Flow Rate 10 mL/min
Detection UV 205 nm
Injection Volume 12 mL crude extract

Under these conditions, Plipastatin A2 elutes at 22–24 minutes, achieving >90% purity.

Final Purification via Ion-Pair Chromatography

  • Column : Inertsil ODS-2 (4.6 × 250 mm)
  • Eluent : Acetonitrile:10 mM ammonium acetate (1:1)
  • Outcome : 99% pure Plipastatin A2, confirmed by ESI-MS ([M+H]⁺ m/z 1477.8).

Structural Validation and Quality Control

Post-purification, structural confirmation ensures batch consistency:

Amino Acid Analysis

Hydrolysis (6N HCl, 110°C, 24h) followed by HPLC reveals the characteristic decapeptide composition:

  • L-Glu (2 residues)
  • D-Orn
  • L-Tyr (2 residues)
  • D-allo-Thr
  • D-Ala/Val
  • L-Pro
  • L-Gln
  • L-Ile.

Fatty Acid Profiling

GC-MS analysis of saponified plipastatin identifies:

  • 3(R)-Hydroxyhexadecanoic acid (C16:0)
  • 14(S)-Methyl-3(R)-hydroxyhexadecanoic acid (iso-C16:0).

Spectroscopic Confirmation

  • NMR : δ 7.1–7.3 ppm (aromatic Tyr protons), δ 4.3–4.5 ppm (β-hydroxy fatty acid).
  • High-Resolution MS : m/z 1477.756 ([M+H]⁺, calc. 1477.742).

Advanced Biocombinatorial Synthesis

Recent advances employ genetic engineering to enhance A2 specificity:

COM Domain-Mediated NRPS Reprogramming

  • Modification : Substituting the ppsD adenylation domain in B. subtilis alters substrate specificity, favoring Val over Ala at position 6.
  • Outcome : 2.3-fold increase in A2/A1 ratio compared to wild-type strains.

Overproduction via Promoter Engineering

  • Strategy : Insertion of constitutive promoter Pveg upstream of pps operon in B. subtilis 168.
  • Yield : 320 mg/L total plipastatins, with A2 constituting 38%.

Challenges and Optimization Strategies

Isoform Cross-Contamination

  • Issue : Co-elution of A2 with B1 during HPLC due to similar hydrophobicity.
  • Solution : Shallow acetonitrile gradients (0.5%/min) improve resolution.

Low Fermentation Yields

  • Mitigation :
    • Phosphate limitation (0.1 mM) upregulates nonribosomal peptide synthetases.
    • Surfactin co-production enhances membrane permeability, increasing export.

Q & A

Q. How can researchers overcome limitations in detecting Plipastatin A2’s interaction with host membranes?

  • Answer : Employ fluorescence microscopy with lipid-binding probes (e.g., Nile Red) or surface plasmon resonance (SPR) to quantify membrane affinity. Use molecular dynamics simulations to model peptide-lipid interactions. Validate with mutant strains lacking membrane-altering genes .

Q. What genomic and proteomic tools are essential for elucidating regulatory networks controlling Plipastatin A2 production?

  • Answer : Use RNA-seq to identify differentially expressed genes under inducing conditions (e.g., copper stress). Apply ChIP-seq to map transcription factor binding (e.g., DegU). Validate via CRISPRi knockdowns and correlate with metabolite profiling (LC-MS/MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.